molecular formula C18H25NO3 B585898 4-Desisopropyl-4-ethyl Nateglinide-d5 CAS No. 1356011-67-0

4-Desisopropyl-4-ethyl Nateglinide-d5

Cat. No.: B585898
CAS No.: 1356011-67-0
M. Wt: 308.433
InChI Key: LLSFDDAYCLFQJP-PLLWDJBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desisopropyl-4-ethyl Nateglinide-d5 is a deuterated analogue of 4-Desisopropyl-4-ethyl Nateglinide. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C18H20D5NO3 and a molecular weight of 308.43 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desisopropyl-4-ethyl Nateglinide-d5 involves the incorporation of deuterium atoms into the molecular structure of 4-Desisopropyl-4-ethyl Nateglinide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Desisopropyl-4-ethyl Nateglinide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Desisopropyl-4-ethyl Nateglinide-d5 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Desisopropyl-4-ethyl Nateglinide-d5 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium atoms in the compound provide a unique isotopic signature, allowing researchers to trace its metabolic fate and study its effects on various biochemical processes. The compound is known to stimulate insulin secretion from the pancreas, thereby lowering blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic studies. This makes it a valuable tool for researchers studying biochemical pathways and drug metabolism .

Properties

IUPAC Name

(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSFDDAYCLFQJP-PLLWDJBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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